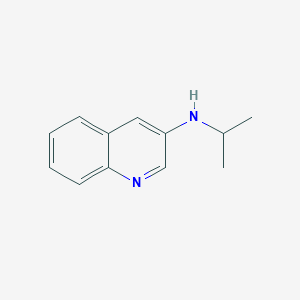
4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of fluorine atoms in the cyclobutyl ring imparts distinct physicochemical properties to the compound, making it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine typically involves the introduction of fluorine atoms into a cyclobutyl ring, followed by the attachment of a thiomorpholine moiety. One common method involves the cyclopropanation of a suitable precursor, followed by fluorination and subsequent functional group transformations to introduce the thiomorpholine ring. Reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and minimizing waste.
化学反応の分析
Types of Reactions
4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclobutyl ring, with common reagents including sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in aqueous or organic solvents under controlled temperatures, while reduction reactions often require anhydrous conditions and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiomorpholine derivatives, and substituted cyclobutyl compounds. These products can be further utilized in various applications, including drug development and material science.
科学的研究の応用
4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The fluorinated cyclobutyl ring can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The thiomorpholine moiety can further enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation . These interactions can result in the regulation of various cellular processes, including signal transduction and gene expression.
類似化合物との比較
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: This compound shares the fluorinated cyclobutyl ring but lacks the thiomorpholine moiety, making it less versatile in terms of biological interactions.
(3,3-Difluorocyclobutyl)ethanol: Similar to (3,3-Difluorocyclobutyl)methanol, this compound has an ethanol group instead of the thiomorpholine ring, resulting in different reactivity and applications.
1,1-Difluorocyclopropane derivatives: These compounds have a smaller ring size and different electronic properties, leading to distinct chemical behaviors and applications.
Uniqueness
The uniqueness of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine lies in its combination of a fluorinated cyclobutyl ring and a thiomorpholine moiety This combination imparts unique physicochemical properties, including enhanced stability, reactivity, and biological activity
特性
IUPAC Name |
(3,3-difluorocyclobutyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NOS/c10-9(11)5-7(6-9)8(13)12-1-3-14-4-2-12/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYDSULDNYRXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2775243.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2775244.png)
![3-[(4-Chlorophenyl)methyl]-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2775246.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)
![Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2775248.png)

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)




![(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2775259.png)

